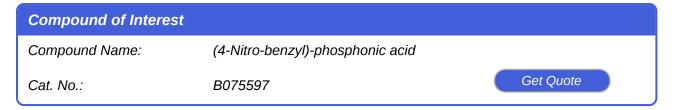


Spectroscopic and Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-benzyl)-phosphonic acid is a functionalized organophosphorus compound of significant interest in various chemical and biomedical research areas. Its structural features, combining a substituted aromatic ring with a phosphonic acid moiety, make it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its reactivity and potential interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR data for a closely related derivative, diethyl (4-nitrobenzyl)phosphonate, and outlines the experimental protocols for acquiring such data.

Disclaimer: Experimentally verified ¹H and ¹³C NMR data for **(4-Nitro-benzyl)-phosphonic acid** is not readily available in public spectral databases. The following data is for diethyl (4-nitrobenzyl)phosphonate, a closely related precursor, and is presented as a reference. The chemical shifts, particularly for the protons of the phosphonic acid group (which would be absent in the ester), will differ in the target molecule.

Data Presentation



The following tables summarize the quantitative ¹H and ¹³C NMR data for diethyl (4-nitrobenzyl)phosphonate.

Table 1: ¹H NMR Data for Diethyl (4-

nitrobenzyl)phosphonate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.24 - 8.21	m	2H	Ar-H (ortho to NO ₂)	
7.60 - 7.57	m	2H	Ar-H (meta to NO ₂)	_
4.32 - 4.25	m	4H	-O-CH ₂ -CH ₃	
3.09	d	2.3	2H	Ar-CH ₂ -P
2.18 - 2.14	m	6H	-O-CH ₂ -CH ₃	

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: 13C NMR Data for Diethyl (4-

nitrobenzyl)phosphonate[1]

Chemical Shift (δ) ppm	Assignment	
147.11	C-NO ₂	
137.46 (d, J = 4.3 Hz)	Ar-C (ipso to CH ₂ P)	
131.54 (d, J = 4.3 Hz)	Ar-CH (meta to NO ₂)	
123.77 (d, J = 3.1 Hz)	Ar-CH (ortho to NO ₂)	
72.44 (d, J = 3.7 Hz)	-O-CH₂-CH₃	
32.99 (d, J = 17.9 Hz)	Ar-CH₂-P	
23.70 (d, J = 9.9 Hz)	-O-CH2-CH3	



Solvent: CDCl₃, Spectrometer Frequency: 62 MHz[1]

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for benzylphosphonate compounds, based on common laboratory practices.[1]

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of diethyl (4-nitrobenzyl)phosphonate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex the tube gently if necessary.
- 2. NMR Spectrometer Setup:
- The data presented was acquired on a Bruker Avance DPX-250 spectrometer.[1]
- For ¹H NMR, the spectrometer operates at a frequency of 250 MHz.
- For ¹³C NMR, the spectrometer operates at a frequency of 62 MHz.[1]
- 3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for this type of compound.



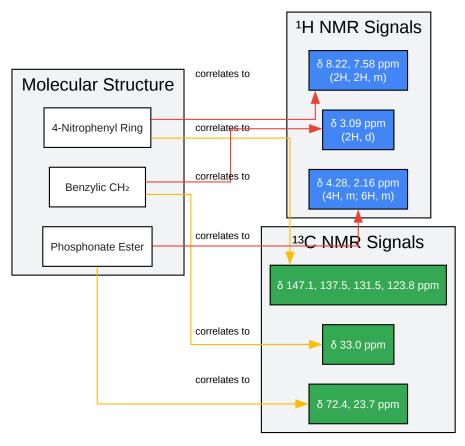
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
- 4. ¹³C NMR Acquisition Parameters:
- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration and desired signal-to-noise ratio.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A range of approximately 0 to 200 ppm.
- Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
- 5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the peaks in the ¹H NMR spectrum.
- Calibrate the chemical shift scale using the appropriate solvent reference peak.

Mandatory Visualization

The following diagram illustrates the logical relationship between the structural components of diethyl (4-nitrobenzyl)phosphonate and their corresponding NMR signals.



Structural Correlation to NMR Data for Diethyl (4-nitrobenzyl)phosphonate



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Caption: Correlation of molecular fragments to their respective ¹H and ¹³C NMR signals.

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References



- 1. rsc.org [rsc.org]
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